molecular formula C7H17N3O2S B12949152 4-(aminomethyl)-N-methylpiperidine-1-sulfonamide

4-(aminomethyl)-N-methylpiperidine-1-sulfonamide

Cat. No.: B12949152
M. Wt: 207.30 g/mol
InChI Key: FPDKKEXOEUIYJA-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N-methylpiperidine-1-sulfonamide is an organic compound that features a piperidine ring substituted with an aminomethyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-methylpiperidine-1-sulfonamide typically involves the reaction of N-methylpiperidine with formaldehyde and a sulfonamide derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. The use of continuous flow reactors and automated systems helps in maintaining the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-methylpiperidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(aminomethyl)-N-methylpiperidine-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-methylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)benzoic acid
  • 4-(aminomethyl)fluorescein
  • 4-(aminomethyl)phenol

Uniqueness

4-(aminomethyl)-N-methylpiperidine-1-sulfonamide is unique due to its specific structural features, such as the presence of both an aminomethyl group and a sulfonamide group on a piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H17N3O2S

Molecular Weight

207.30 g/mol

IUPAC Name

4-(aminomethyl)-N-methylpiperidine-1-sulfonamide

InChI

InChI=1S/C7H17N3O2S/c1-9-13(11,12)10-4-2-7(6-8)3-5-10/h7,9H,2-6,8H2,1H3

InChI Key

FPDKKEXOEUIYJA-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)N1CCC(CC1)CN

Origin of Product

United States

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